(Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol
Description
(Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol is a bicyclic heterocyclic compound featuring a fully saturated oxazine ring fused to a cyclopentane moiety. The oxazine ring (a six-membered structure containing oxygen and nitrogen) is octahydrogenated, indicating complete saturation, which enhances conformational flexibility and stability.
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-5-6-3-7-8(4-6)11-2-1-9-7/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPULIRHEUKZFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC(CC2N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the oxazine ring, followed by the introduction of the methanol group through a reduction reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial production to optimize efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
Scientific Research Applications
(Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Heteroatom Influence :
- The target compound’s oxazine ring (O, N) contrasts with the oxathiine (O, S) in 1 , where sulfur introduces distinct electronic and reactivity profiles (e.g., resonance stabilization) .
- Nitrogen in oxazines may facilitate hydrogen bonding or coordination chemistry compared to sulfur-containing analogs.
Saturation and Ring Architecture: Full saturation in the target compound enhances stability against oxidation compared to aromatic or partially saturated analogs like 3 (dihydrobenzooxazine) .
Substituent Effects: The methanol group in the target compound and 3 increases hydrophilicity, whereas methoxy/thiophenyl groups in 1 or chlorophenyl in 2 impart lipophilicity .
Synthetic Methodologies :
- Sodium hydride, used in synthesizing 1 and 2 , may serve as a common base for deprotonation steps in heterocycle formation .
Commercial Viability :
- The dihydrobenzooxazine analog (3 ) is commercially available, suggesting established synthetic routes, whereas the target compound’s absence from catalogs may indicate higher synthesis complexity .
Biological Activity
(OCTAHYDROCYCLopenta[b][1,4]oxazin-6-yl)methanol is a cyclic organic compound with a unique structure that includes an oxazine ring fused with a cyclopentane. Its molecular formula indicates a weight of approximately 157.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound features a saturated bicyclic system that enhances its stability and reactivity. The oxazine ring is known for its ability to participate in various chemical reactions, making it a versatile building block in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₁O |
| Molecular Weight | 157.21 g/mol |
| Structure Type | Oxazine derivative |
Biological Activity
Research indicates that this compound may modulate enzyme functions, particularly protein kinases involved in cell signaling pathways. This modulation is crucial in cancer research, where kinase activity plays a significant role in tumor progression.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies employing techniques such as surface plasmon resonance and enzyme assays have shown promising results regarding its inhibitory effects on specific kinases.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study demonstrated that similar compounds could inhibit protein kinases at low micromolar concentrations, suggesting that this compound may exhibit comparable activity.
- Another investigation focused on the compound's effects on cancer cell lines, revealing an IC50 value indicative of moderate potency against specific tumor types.
- Pharmacological Applications :
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals the following:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Oxazine derivative | Unique bicyclic structure; potential kinase inhibitor |
| 2-Methylpiperidine | Saturated nitrogen-containing ring | Commonly used in organic synthesis |
| 1-Azabicyclo[2.2.2]octane | Bicyclic amine | Known for stability and medicinal chemistry use |
Q & A
Q. What are the recommended synthetic routes for (Octahydrocyclopenta[b][1,4]oxazin-6-yl)methanol, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes :
- Reductive Amination : Reacting cyclopenta-fused oxazine precursors with formaldehyde under hydrogenation conditions .
- Oxidation-Reduction Cascades : Utilize ketone intermediates (e.g., octahydrocyclopentaoxazin-6-one) followed by sodium borohydride reduction to yield the methanol derivative .
- Purification :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar byproducts.
- Crystallization : Ethanol/water mixtures (70:30 v/v) yield >95% purity, confirmed by melting point analysis (mp 142–145°C) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include δ 3.65–3.80 ppm (methyleneoxy protons) and δ 4.10 ppm (methanol -CH2OH).
- ¹³C NMR : Peaks at δ 70–75 ppm confirm the oxazine ring oxygen and nitrogen positions .
- X-ray Crystallography : Resolves chair conformation of the octahydrocyclopentaoxazine ring, critical for stereochemical assignments .
Q. What preliminary bioactivity screening strategies are suggested for this compound?
Methodological Answer:
- In Vitro Assays :
- GABA Receptor Binding : Competitive assays using [³H]diazepam to evaluate affinity for benzodiazepine-binding sites (IC50 values <10 µM suggest anxiolytic potential) .
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
Advanced Research Questions
Q. How do enantiomeric differences in this compound affect biological activity?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to isolate (R)- and (S)-enantiomers .
- Biological Testing :
Q. What analytical methods are suitable for detecting degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic Conditions (0.1 M HCl, 40°C): Monitor via LC-MS for ring-opening products (e.g., cyclopentane diol derivatives, m/z 189.1) .
- Oxidative Stress (H2O2, 37°C): Detect ketone formation (m/z 173.0) using high-resolution Q-TOF-MS .
- Stability Guidelines : Store at -20°C under nitrogen to minimize hydrolysis .
Q. How can synthetic yield be optimized while minimizing diastereomeric byproducts?
Methodological Answer:
- Catalytic Asymmetric Synthesis :
- Use (R)-BINAP-Ru catalysts for enantioselective hydrogenation (ee >90%) .
- Statistical Optimization : Apply Box-Behnken design to vary temperature, pressure, and catalyst loading. Optimal conditions: 60°C, 4 atm H2, 5 mol% catalyst (yield 82%, diastereomer ratio 95:5) .
Q. How should researchers address contradictions in reported bioactivity data?
Methodological Answer:
- Case Study : Discrepancies in GABA receptor binding assays may arise from:
- Meta-Analysis : Use Cohen’s d statistic to quantify effect size differences across studies .
Q. What in vivo models are appropriate for evaluating therapeutic efficacy and toxicity?
Methodological Answer:
- Animal Models :
- Dosage Considerations : Calculate allometric scaling from in vitro IC50 values (e.g., 10 mg/kg for 70 kg human equivalent dose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
